5-Amino-3,6-dichloropyrazine-2-carboxylic acid
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Overview
Description
5-Amino-3,6-dichloropyrazine-2-carboxylic acid is a chemical compound with the molecular formula C5H3Cl2N3O2 and a molecular weight of 208.00 g/mol . This compound is characterized by the presence of amino and carboxylic acid functional groups attached to a pyrazine ring, which is further substituted with chlorine atoms at the 3 and 6 positions . It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid typically involves the chlorination of pyrazine derivatives followed by amination and carboxylation reactions. One common method involves the reaction of 2-aminopyrazine with N-bromosuccinimide (NBS) in dichloromethane to introduce chlorine atoms at the desired positions . The resulting intermediate is then subjected to further reactions to introduce the amino and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3,6-dichloropyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
Oxidation: Pyrazine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-3,6-dichloropyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5,6-dichloropyrazine-2-carboxylic acid: Similar structure but different substitution pattern.
5,6-Dichloropyrazine-2-carboxylic acid: Lacks the amino group.
3-Amino-5-chloropyrazine-2-carboxylic acid: Contains only one chlorine atom.
Uniqueness
5-Amino-3,6-dichloropyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for versatile reactivity and potential interactions with biological targets .
Properties
IUPAC Name |
5-amino-3,6-dichloropyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-2-1(5(11)12)9-3(7)4(8)10-2/h(H2,8,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUFJWKZYAZIFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)N)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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